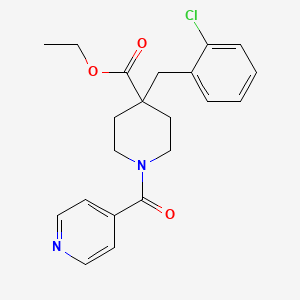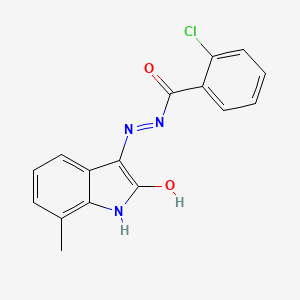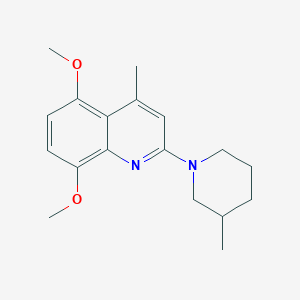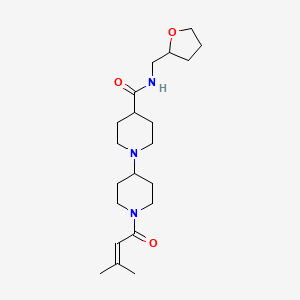![molecular formula C15H14ClN3OS B5140634 1-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]-4-methylpyridinium chloride](/img/structure/B5140634.png)
1-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]-4-methylpyridinium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]-4-methylpyridinium chloride, also known as MRS2179, is a selective and potent antagonist of the P2Y1 receptor. This compound has been widely used in scientific research to investigate the role of P2Y1 receptors in various physiological and pathological processes.
作用机制
1-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]-4-methylpyridinium chloride selectively and competitively blocks the binding of ADP to P2Y1 receptors, thereby inhibiting downstream signaling pathways that lead to platelet activation, vasoconstriction, and inflammation. Specifically, 1-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]-4-methylpyridinium chloride binds to the orthosteric site of P2Y1 receptors and prevents the conformational change required for G protein coupling and intracellular calcium mobilization.
Biochemical and Physiological Effects:
1-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]-4-methylpyridinium chloride has been shown to have a number of biochemical and physiological effects, depending on the specific system being studied. For example, 1-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]-4-methylpyridinium chloride can inhibit platelet aggregation, vasoconstriction, and leukocyte recruitment in response to ADP. In addition, 1-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]-4-methylpyridinium chloride can reduce neuronal excitability and synaptic transmission in the hippocampus and other brain regions that express P2Y1 receptors. However, 1-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]-4-methylpyridinium chloride has also been shown to have some off-target effects, such as the inhibition of P2Y12 receptors and the activation of P2X receptors.
实验室实验的优点和局限性
1-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]-4-methylpyridinium chloride has several advantages as a research tool, including its high potency and selectivity for P2Y1 receptors, its ability to block ADP-induced platelet aggregation in vitro and in vivo, and its availability as a commercial product. However, there are also some limitations to the use of 1-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]-4-methylpyridinium chloride in lab experiments, such as its potential off-target effects, its limited solubility in aqueous solutions, and its potential toxicity at high concentrations.
未来方向
There are several future directions for research on 1-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]-4-methylpyridinium chloride and P2Y1 receptors. One area of interest is the development of more potent and selective P2Y1 receptor antagonists that can be used in clinical settings to treat thrombotic disorders, such as stroke and myocardial infarction. Another area of interest is the identification of novel signaling pathways downstream of P2Y1 receptors that may be involved in physiological and pathological processes. Finally, the role of P2Y1 receptors in the central nervous system and their potential as therapeutic targets for neurological disorders, such as epilepsy and Alzheimer's disease, is an area of active investigation.
合成方法
1-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]-4-methylpyridinium chloride can be synthesized using a variety of methods, including the reaction of 2-chloro-4-methylpyridine with 2-aminobenzothiazole in the presence of a base, followed by the reaction of the resulting intermediate with ethyl oxalyl chloride. The product is then treated with hydrochloric acid to obtain 1-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]-4-methylpyridinium chloride in the form of a white crystalline powder.
科学研究应用
1-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]-4-methylpyridinium chloride has been used in numerous scientific studies to investigate the role of P2Y1 receptors in various physiological and pathological processes, such as platelet aggregation, thrombosis, inflammation, and neuronal signaling. For example, 1-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]-4-methylpyridinium chloride has been shown to inhibit platelet aggregation induced by ADP, a potent activator of P2Y1 receptors, both in vitro and in vivo. In addition, 1-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]-4-methylpyridinium chloride has been used to study the involvement of P2Y1 receptors in the regulation of blood pressure, renal function, and bone metabolism.
属性
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-(4-methylpyridin-1-ium-1-yl)acetamide;chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3OS.ClH/c1-11-6-8-18(9-7-11)10-14(19)17-15-16-12-4-2-3-5-13(12)20-15;/h2-9H,10H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMUCJXNGSSREFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=[N+](C=C1)CC(=O)NC2=NC3=CC=CC=C3S2.[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzothiazol-2-yl)-2-(4-methylpyridin-1-ium-1-yl)acetamide;chloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[benzyl(methylsulfonyl)amino]-N-(2-hydroxycyclohexyl)benzamide](/img/structure/B5140555.png)
![3-chloro-5-methoxy-4-[(3-phenyl-2-propen-1-yl)oxy]benzonitrile](/img/structure/B5140558.png)
![N-({2-[benzyl(methyl)amino]-2,3-dihydro-1H-inden-2-yl}methyl)-2-[1,2,4]triazolo[1,5-a]pyrimidin-6-ylacetamide](/img/structure/B5140560.png)



![3-(4-chlorophenyl)-5-methyl-7-(4-methyl-1-piperazinyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5140589.png)
![N-{2-methyl-4-[(phenylacetyl)amino]phenyl}-2-phenoxyacetamide](/img/structure/B5140597.png)

![N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-methoxybenzamide](/img/structure/B5140616.png)
![9-[3-bromo-5-ethoxy-4-(2-propyn-1-yloxy)phenyl]-10-ethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B5140618.png)
![1-[2-(isopropylsulfonyl)-1-(3-methylbutyl)-1H-imidazol-5-yl]-N-methyl-N-[(3-methyl-5-isoxazolyl)methyl]methanamine](/img/structure/B5140640.png)

